N'-(4-hydroxybenzylidene)-2-iodobenzohydrazide

Description

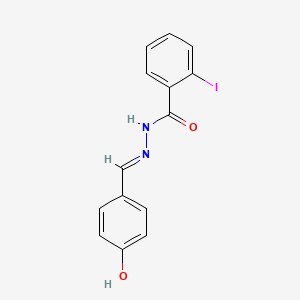

N'-(4-Hydroxybenzylidene)-2-iodobenzohydrazide is a hydrazone derivative synthesized via the condensation of 2-iodobenzohydrazide with 4-hydroxybenzaldehyde. Its structure features a benzohydrazide backbone substituted with an iodine atom at the ortho position and a 4-hydroxybenzylidene group at the hydrazide nitrogen (Fig. 1). This compound is part of a broader class of hydrazones, which are known for their versatile biological activities, including antimicrobial, antifungal, and antioxidant properties .

Properties

CAS No. |

303065-85-2 |

|---|---|

Molecular Formula |

C14H11IN2O2 |

Molecular Weight |

366.15 g/mol |

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-iodobenzamide |

InChI |

InChI=1S/C14H11IN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9+ |

InChI Key |

OQYIZXRSEPZKIX-CXUHLZMHSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)I |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-iodobenzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The imine (C=N) bond can be reduced to form the corresponding amine.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzohydrazide derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Flexibility : The hydrazone scaffold allows modular substitution, enabling tuning of electronic and steric properties for targeted applications .

Bioactivity Optimization: Introducing electron-withdrawing groups (e.g., NO₂, I) enhances antifungal and antioxidant activities, while electron-donating groups (e.g., NH₂, OCH₃) improve antibacterial effects .

Structural Insights : X-ray crystallography of analogs (e.g., (E)-N'-(4-hydroxybenzylidene)-2-nitrobenzohydrazide) reveals planar conformations stabilized by intramolecular O-H⋯N hydrogen bonds, critical for molecular recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.